BL-8040, also known as BL-8040 and 4F-benzoyl-TN14003, is a synthetic peptide classified as a CXC chemokine receptor 4 (CXCR4) antagonist. [, , ] It plays a significant role in scientific research, particularly in oncology and immunology, by disrupting the CXCL12/CXCR4 signaling axis. This axis is implicated in various physiological and pathological processes, including hematopoietic stem cell homing, immune cell trafficking, and tumor growth. [, ]
Motixafortide is a novel cyclic peptide that acts as an antagonist of the C-X-C motif chemokine receptor 4, commonly known as CXCR4. It has garnered attention for its role in mobilizing hematopoietic stem cells, particularly in the context of autologous stem cell transplantation for multiple myeloma patients. The compound is marketed under the name APHEXDA and received approval from the U.S. Food and Drug Administration on September 8, 2023, for use in combination with granulocyte colony-stimulating factor to enhance stem cell mobilization .
The synthesis of motixafortide involves several chemical reactions that create its unique cyclic structure. The compound's molecular formula is , and it has a complex structure that includes specific functional groups contributing to its biological activity .
The synthesis typically includes the following steps:
Motixafortide's structure is characterized by a cyclic arrangement of amino acids, which enhances its stability and receptor binding capabilities. The presence of specific aromatic groups, such as a 4-fluorobenzoyl group and a naphthalene derivative sidechain, plays a significant role in its interaction with the CXCR4 receptor .
The molecular structure can be represented by its InChIKey: JJVZSYKFCOBILL-KZGZZEQFSA-N, and it has a CAS Registry number of 664334-36-5. These identifiers are essential for referencing and sourcing chemical information about motixafortide.
Motixafortide primarily interacts with the CXCR4 receptor through competitive binding with its natural ligand, CXCL12. This interaction inhibits downstream signaling pathways that promote cell migration and proliferation.
The binding mechanism involves:
Motixafortide functions by occupying the binding site of CXCR4, effectively blocking its interaction with CXCL12. This inhibition leads to reduced mobilization of immune cells towards sites of inflammation or tumor growth.
Studies have shown that motixafortide maintains prolonged occupancy at the CXCR4 receptor following administration, which correlates with enhanced mobilization of CD34+ hematopoietic stem cells into peripheral blood . This effect can last for over 24 hours after a single subcutaneous injection.
Relevant data regarding these properties are crucial for understanding how motixafortide behaves in biological systems and how it can be effectively administered .
Motixafortide's primary application lies in hematology, specifically:
Motixafortide (C~97~H~144~FN~33~O~19~S~2~, molecular weight 2159.6 Da) is a synthetic cyclic peptide engineered as a high-affinity CXCR4 antagonist. Its primary sequence is RRxCFyKkPyRfCR (where uppercase denotes L-amino acids, lowercase denotes D-amino acids; X = 4-fluorobenzoic acid-modified lysine; f = D-phenylalanine; y = D-tyrosine), stabilized by a disulfide bridge between Cys⁴ and Cys¹¹ [1] [9]. Key structural features include:
Table 1: Key Structural Elements of Motixafortide
Structural Feature | Position | Functional Role |
---|---|---|
Cationic residues (Arg/Lys) | Multiple | Electrostatic binding to CXCR4 aspartate/glutamate residues |
4-Fluorobenzoyl group | Lys₇ modification | Hydrophobic packing; enhances binding affinity |
D-Tyrosine | Position 5 | Protease resistance; stabilizes bioactive conformation |
D-Phenylalanine | Position 10 | Steric hindrance; extends receptor occupancy |
Disulfide bridge | Cys⁴-Cys¹¹ | Cyclization motif stabilizing tertiary structure |
Motixafortide functions as a competitive antagonist of the CXCR4 chemokine receptor, blocking its endogenous ligand CXCL12 (SDF-1α) with high potency (IC~50~ = 0.42–4.5 nM) [5] [6]. Molecular dynamics simulations (>1 μs duration) demonstrate its binding stabilizes CXCR4 in inactive conformations:
Binding thermodynamics are driven by charge complementarity: all six cationic residues form salt bridges with CXCR4’s acidic residues (D97³·³², D171⁴·⁶⁰, D262⁶·⁵⁸). The D-amino acids enhance residence time (>48 hours) by reducing dissociation rates [1] [6]. This prolonged occupancy differentiates motixafortide from other CXCR4 inhibitors like plerixafor (Ki = 652 nM; residence time <12 hours) [10].
Table 2: Comparative CXCR4 Binding Properties
Parameter | Motixafortide | Plerixafor | Endogenous Ligand (CXCL12) |
---|---|---|---|
Binding affinity (K~i~ / IC~50~) | 0.32–4.5 nM | 652 nM | ~4 nM |
Receptor occupancy half-life | >48 hours | <12 hours | Minutes |
Key binding interactions | Salt bridges (D97, D171, D262); hydrophobic packing | Metal ion chelation; hydrophobic pockets | N-terminal domain; flexible loop |
Conformational effect | Stabilizes inactive state | Partial antagonism | Stabilizes active state |
Following subcutaneous administration, motixafortide exhibits rapid absorption (T~max~ = 0.25–1.17 hours) and dose-proportional exposure. Its pharmacokinetics are characterized by:
Metabolism occurs via nonspecific catabolism in blood and liver microsomes, generating small peptides and amino acids. No dominant metabolites or cytochrome P450 involvement is observed. Excretion is predominantly renal (~80% of radiolabeled material), with no parent compound detected in urine – indicating complete metabolic breakdown [5] [7]. Despite a short plasma half-life (~2 hours), functional effects (e.g., CD34+ mobilization) persist >24 hours due to prolonged receptor occupancy [10].
Motixafortide disrupts the CXCL12/CXCR4 axis critical for HSC retention in bone marrow niches. Pharmacodynamic studies demonstrate:
In the phase 3 GENESIS trial (N=122):
Table 3: HSC Mobilization Efficacy in High-Risk Subgroups (GENESIS Trial)
Subgroup | Motixafortide + G-CSF Success Rate | Placebo + G-CSF Success Rate | Odds Ratio |
---|---|---|---|
Age >65 years | 70.4% | 16.7% | 11.9 |
Prior radiation therapy | 55.6% | 0% | Undefined |
Prior lenalidomide | 73.7% | 10.7% | 22.4 |
Baseline platelets <150×10⁹/L | 68.8% | 11.1% | 17.5 |
The pharmacodynamic profile confirms motixafortide’s dual pharmacological advantage: high-affinity target engagement translates to superior HSC mobilization efficiency, particularly benefiting patients with conventional mobilization failure risk factors [8] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7